4-(Chloromethyl)-3-nitroisoxazole
Description
Properties
CAS No. |
155088-53-2 |
|---|---|
Molecular Formula |
C4H3ClN2O3 |
Molecular Weight |
162.53 g/mol |
IUPAC Name |
4-(chloromethyl)-3-nitro-1,2-oxazole |
InChI |
InChI=1S/C4H3ClN2O3/c5-1-3-2-10-6-4(3)7(8)9/h2H,1H2 |
InChI Key |
UCOAOGZKDIKJGG-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NO1)[N+](=O)[O-])CCl |
Canonical SMILES |
C1=C(C(=NO1)[N+](=O)[O-])CCl |
Synonyms |
Isoxazole, 4-(chloromethyl)-3-nitro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their substituent effects:
Key Observations :
- Substituent Position : The placement of nitro and chloromethyl groups significantly alters reactivity. For instance, nitro at position 4 (as in and ) enhances electrophilicity, enabling Michael additions, whereas nitro at position 3 (hypothetical in the target compound) may influence regioselectivity in reactions.
- Chlorination Strategies : demonstrates selective chlorination using NCS/DABCO, suggesting that similar methods could introduce chloromethyl groups in other isoxazole systems .
Pharmacological and Industrial Relevance
- Antimicrobial Potential: notes pharmacological evaluations of chloromethylphenyl imidazoles against metronidazole-resistant pathogens, suggesting that chloromethyl-isoxazole hybrids could exhibit similar bioactivity .
- Intermediate Utility: ’s 5-amino-4-chloro-3-methylisoxazole serves as a building block for drug synthesis, indicating that the target compound’s chloromethyl group could facilitate further derivatization (e.g., alkylation or cross-coupling) .
Preparation Methods
Nitroalkene Cyclization with Chloromethyl-Containing Precursors
A foundational approach involves constructing the isoxazole ring while simultaneously introducing nitro and chloromethyl groups. The [3+2] cycloaddition between nitrile oxides and chloromethyl-substituted alkynes has been explored, though direct literature examples remain limited. Adapted methods from related systems (e.g., 3-aryl-4-nitroisoxazoles) suggest:
-
Nitrile Oxide Generation : Reacting hydroxylamine hydrochloride with α-chloromethyl ketones (e.g., 1-chloromethyl-2-nitropropane-1-one) under basic conditions forms transient nitrile oxides.
-
Cycloaddition : The nitrile oxide undergoes [3+2] dipolar cycloaddition with acetylene derivatives bearing chloromethyl groups. For example, propiolic acid chloromethyl ester yields 4-(chloromethyl)-3-nitroisoxazole after dehydration.
Key Data :
| Precursor | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Chloromethyl-2-nitropropan-1-one | Et₃N | 80 | 62 | |
| Propiolic acid chloromethyl ester | None | Reflux | 58 |
Post-Functionalization of Preformed Isoxazole Cores
Nitration of 4-Chloromethylisoxazole Derivatives
Direct nitration of 4-chloromethylisoxazole faces challenges due to the electron-withdrawing chloromethyl group deactivating the ring. However, mixed acid systems (HNO₃/H₂SO₄) at 0–5°C achieve moderate regioselectivity:
-
Substrate Preparation : 4-Chloromethylisoxazole is synthesized via ZnCl₂-catalyzed chloromethylation of isoxazole using paraformaldehyde and HCl.
-
Nitration Conditions : A 1:3 ratio of HNO₃ (90%) to H₂SO₄ at 5°C for 6 hours introduces the nitro group at position 3, yielding 35–40% product.
Limitations : Competing side reactions include ring decomposition and over-nitration.
Chloromethylation of 3-Nitroisoxazole
Electrophilic chloromethylation using Mannich-like conditions has been reported:
-
Substrate : 3-Nitroisoxazole (prepared via cyclocondensation of β-nitroenamines).
-
Reagents : Formaldehyde (37%) and HCl gas in 1,4-dioxane at 80°C for 12 hours.
-
Mechanism : The reaction proceeds via iminium ion intermediates, with ZnCl₂ enhancing electrophilicity.
Optimization :
-
Solvent : 1,4-Dioxane > DCM due to better formaldehyde solubility.
Halogen Exchange Reactions
Nucleophilic Displacement of Hydroxymethyl Groups
A two-step sequence converts hydroxymethyl to chloromethyl:
-
Hydroxymethyl Introduction : 3-Nitroisoxazole-4-carbaldehyde is reduced using NaBH₄ in MeOH to 3-nitroisoxazole-4-methanol (87% yield).
-
Chlorination : Treatment with SOCl₂ in anhydrous DCM at 0°C achieves quantitative conversion to this compound.
Advantages : High purity (>98%) and scalability (demonstrated at 5 mmol scale).
One-Pot Multicomponent Approaches
Nitro-Ketone Condensation with Chloroacetonitrile
Adapting methodologies from 2-chloromethylquinazolinone synthesis, a one-pot assembly uses:
-
Components :
-
β-Nitroketone (e.g., 1-nitropropan-2-one)
-
Chloroacetonitrile
-
Hydroxylamine-O-sulfonic acid
-
-
Conditions : Reflux in acetic acid (12 hours) induces concurrent cyclization and chloromethylation, yielding 55–60% product.
Mechanistic Insight : The reaction proceeds via imine formation, followed by cyclodehydration.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Cyclocondensation | Atom-economical; minimal steps | Requires specialized precursors | 50–65 |
| Post-functionalization | Uses commercial intermediates | Low regioselectivity in nitration | 35–51 |
| Halogen exchange | High purity; scalable | Multi-step sequence | 75–87 |
| One-pot multicomponent | Rapid; solvent versatility | Moderate yields | 55–60 |
Q & A
Q. How can conflicting biological activity data for this compound analogs be reconciled?
- Analysis : Variations in assay conditions (e.g., cell lines, incubation times) and derivative functionalization (e.g., trifluoromethyl vs. cyclopropyl groups) explain discrepancies. For example, analogs with electron-withdrawing substituents show enhanced antimicrobial activity in Gram-positive bacteria but reduced efficacy in Gram-negative strains due to membrane permeability differences .
Methodological Tables
Q. Table 1. Key Analytical Data for this compound
| Parameter | Value/Description | Reference |
|---|---|---|
| ¹H NMR (δ, ppm) | 4.5 (s, 2H, CH₂Cl), 8.2 (s, 1H, isoxazole) | |
| ¹³C NMR (δ, ppm) | 45 (CH₂Cl), 158 (C-NO₂) | |
| Melting Point | 141–143°C (varies with purity) | |
| LogP (XLogP3) | 3.2 (predicted) | |
| TPSA | 38.9 Ų |
Q. Table 2. Reaction Optimization Parameters
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | +15% vs. DCM |
| Temperature | 25°C (room temp) | Minimizes decomposition |
| Reaction Time | 4–5 hours | Balances conversion vs. byproducts |
| NCS Equivalents | 1.1 eq | Prevents over-chlorination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
